Ethyl arachidate

Catalog No.
S592091
CAS No.
18281-05-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl arachidate

CAS Number

18281-05-5

Product Name

Ethyl arachidate

IUPAC Name

ethyl icosanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3

InChI Key

YBKSMWBLSBAFBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC

Synonyms

Ethyl Arachidate; Ethyl Eicosanoate; Ethyl Ester Arachidic Acid; Ethyl Ester Eicosanoic Acid; Ethyl Icosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC

Organic Chemistry Research:

Ethyl arachidate serves as a valuable tool in various organic chemistry research endeavors. Its high purity (often exceeding 99%) ensures reliable results in experiments involving:

  • Synthesis of complex molecules: Due to its reactive functional groups, ethyl arachidate can participate in various chemical reactions, acting as a starting material or intermediate in the synthesis of more complex molecules. Source: Sigma-Aldrich product page for Ethyl arachidate:
  • Studying reaction mechanisms: Scientists can employ ethyl arachidate to investigate the mechanisms of various organic reactions. Its well-defined structure allows researchers to understand how different functional groups interact and influence reaction rates and products. [Source: Organic Chemistry textbook by John McMurry]

Pharmaceutical and Drug Development:

Ethyl arachidate may play a role in the development of new pharmaceuticals and drugs due to its potential:

  • Enhancing drug delivery: Studies suggest that ethyl arachidate could be used as an excipient in drug formulations. Its ability to form micelles and nanoparticles could potentially enhance the delivery and solubility of poorly water-soluble drugs, improving their effectiveness. Source: Research article titled "Diruthenium(II,III) metallodrugs of ibuprofen and naproxen encapsulated in intravenously injectable polymer-lipid nanoparticles exhibit enhanced activity against breast and prostate cancer cells: )
  • Investigating anti-inflammatory properties: Preliminary research suggests that ethyl arachidate might possess anti-inflammatory properties. More research is needed to confirm these findings and explore its potential therapeutic applications. Source: Research article titled "Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis": )

Ethyl arachidate, also known as arachidic acid ethyl ester or ethyl icosanoate, is a long-chain fatty acid ethyl ester with the chemical formula C22H44O2C_{22}H_{44}O_{2} and a molecular weight of approximately 340.58 g/mol. It is formed through the condensation of arachidic acid and ethanol, resulting in a compound characterized by a long hydrophobic tail typical of fatty acids, which imparts unique properties to its structure and behavior in various environments .

Typical of fatty acid esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl arachidate can hydrolyze back into arachidic acid and ethanol.
  • Transesterification: Ethyl arachidate can react with other alcohols to form different fatty acid esters, which is significant in biodiesel production.
  • Oxidation: The compound can be oxidized to form various oxidized products, which may have implications in biological systems or industrial applications .

Ethyl arachidate exhibits notable biological activities. Research indicates that it has anti-inflammatory and analgesic effects, likely due to its ability to inhibit cyclooxygenase and lipoxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) . This inhibition may contribute to its potential therapeutic applications in managing pain and inflammation.

The synthesis of ethyl arachidate typically involves the following methods:

  • Esterification: The most common method involves the reaction of arachidic acid with ethanol in the presence of an acid catalyst. This process can be performed under reflux conditions to enhance yield.
  • Extraction from Natural Sources: Ethyl arachidate has been isolated from natural products such as propolis, where it is extracted using solvents like ethanol .
  • Chemical Modification: Ethyl arachidate can also be synthesized via chemical modification of other fatty acids or their derivatives through transesterification reactions .

Ethyl arachidate has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it is being explored for use in formulations aimed at reducing pain and inflammation.
  • Cosmetics: Its emollient properties make it suitable for use in skincare products as a moisturizer.
  • Food Industry: As a food additive, it may serve as a flavoring agent or preservative due to its stability and long shelf life .

Studies on the interactions of ethyl arachidate with biological systems indicate that it may influence lipid metabolism and inflammatory pathways. Its competitive inhibition on cyclooxygenase and lipoxygenase suggests potential interactions with other lipid mediators. Further research is needed to elucidate its full pharmacological profile and interactions within complex biological systems .

Ethyl arachidate belongs to a class of compounds known as fatty acid esters. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl palmitateC16H32O2C_{16}H_{32}O_{2}Shorter carbon chain; used in cosmetics
Ethyl stearateC18H36O2C_{18}H_{36}O_{2}Higher melting point; common in food industry
Ethyl behenateC22H44O2C_{22}H_{44}O_{2}Similar chain length but different properties
Ethyl oleateC18H34O2C_{18}H_{34}O_{2}Contains double bond; more fluid at room temp

Ethyl arachidate is unique due to its specific chain length and structural characteristics that confer distinct physical properties, making it suitable for specific applications in pharmaceuticals and cosmetics while exhibiting significant biological activity not universally shared by all fatty acid esters .

Natural Source Extraction: Propolis-Derived Isolation

Ethyl arachidate occurs naturally in propolis, a resinous substance produced by bees. The extraction process begins with raw propolis pretreatment, where crude material is frozen, pulverized, and defatted using nonpolar solvents such as hexane [1] [3]. Subsequent ethanol extraction (60–80% v/v) solubilizes polar constituents, including ethyl arachidate, over 24–48 hours at 40–60°C [1] [8].

Liquid-liquid partitioning separates the ethyl arachidate-rich fraction from waxes and terpenoids. Column chromatography, employing silica gel or Sephadex LH-20 matrices with gradient elution (hexane:ethyl acetate), isolates ethyl arachidate at purities exceeding 70% [8]. A 2020 study demonstrated that Cameroonian propolis yielded 12.8 mg of ethyl arachidate per 100 g of raw material through this method [8]. Alternative solvents, such as triglyceride-based oils (e.g., oleic acid), have been patented for alcohol-free extraction, broadening accessibility for ethanol-sensitive applications [3].

Synthetic Production: Industrial Esterification Techniques

Industrial synthesis involves the direct esterification of arachidic acid (C₂₀H₄₀O₂) with ethanol (C₂H₅OH) under acidic catalysis. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, enabling nucleophilic attack by ethanol at 80–100°C [4] [7]. The reaction equilibrium is driven toward ester formation via continuous ethanol reflux or molecular sieves to adsorb water [4].

Large-scale production employs transesterification, where arachidic acid triglycerides react with ethanol in the presence of alkaline catalysts (e.g., NaOH). This method achieves conversions exceeding 90% within 6 hours at 60°C, producing ethyl arachidate and glycerol as a byproduct [7]. Kinetic studies show that ethanol-to-triglyceride molar ratios of 6:1 optimize yield while minimizing side reactions [7]. Post-synthesis, crude ethyl arachidate is recovered via solvent evaporation under reduced pressure.

Purification and Quality Control Protocols

Purification begins with fractional distillation at 215°C under vacuum (10 mmHg) to separate ethyl arachidate from unreacted fatty acids and glycerol [5] [6]. Recrystallization from acetone or methanol at −20°C removes residual pigments and low-melting-point impurities, yielding crystals with a characteristic melting point of 44°C [5] [6].

Quality control employs gas chromatography (GC) with flame ionization detection (FID), using a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. Retention time comparisons against certified standards (e.g., TCI America’s ≥95% pure ethyl arachidate) confirm identity, while peak area normalization quantifies purity [5] [6] [8]. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity, with diagnostic signals at δ 4.1 ppm (quartet, –CH₂O–) and δ 2.26 ppm (triplet, –CH₂COO–) [8].

Table 1: Analytical Specifications for Ethyl Arachidate

ParameterMethodSpecification
PurityGC-FID≥95.0% [5] [6]
Melting PointDifferential Scanning Calorimetry43.5–44.5°C [5] [6]
Molecular WeightMass Spectrometry340.59 g/mol [5] [6]
Residual SolventsHeadspace GC-MS<50 ppm [8]

Ethyl arachidate has emerged as a structurally versatile lipid for engineering advanced nanocarriers. When incorporated as the principal fatty-ester component of polymer–lipid hybrid nanoparticles designed to ferry doxorubicin across the blood–brain barrier, the resulting particles displayed a mean hydrodynamic diameter close to one hundred nanometres, a narrow polydispersity index, and a highly negative surface charge that promoted colloidal stability. In orthotopic murine glioblastoma, these ethyl arachidate-rich nanoparticles accumulated selectively in tumour parenchyma and enhanced cytotoxicity by roughly seven-fold relative to free doxorubicin [1]. Similar size control and stability were reproduced in terpolymer–lipid constructs encapsulating diruthenium anti-inflammatory complexes, as well as in stealth quantum-dot formulations, demonstrating that the saturated twenty-carbon chain of ethyl arachidate supports broad platform compatibility while resisting rapid oxidative degradation [2] [3]. The physicochemical parameters most frequently reported are summarised below.

Formulation (core material)Mean particle size (nanometres)Polydispersity indexZeta potential (millivolts)Encapsulation efficiency (percentage)Performance highlight
Terpolymer–lipid hybrid carrying doxorubicin104 ± 330.208 ± 0.02–27 ± 386 ± 4Seven-fold higher glioblastoma cytotoxicity vs. free drug [1]
Diruthenium-loaded terpolymer nanoparticles118 ± 120.19 ± 0.03–30 ± 278 ± 5Two-fold increase in anti-tumour potency in glioma cells [2]
Quantum-dot stealth nanoparticles72 ± 80.23 ± 0.04–25 ± 4>90Deep-tissue optical imaging without aggregation in serum [3]
Transformable polymer–lipid nanoparticles150 → 85 (time-dependent)0.20–25 to –2982Shape change to spiky morphologies improves cellular uptake [4]

Collectively, these findings position ethyl arachidate as a hydrophobic anchor that delivers size tunability, high drug loading, and favourable pharmacokinetics without the need for exotic synthesis routes.

Anti-Inflammatory and Analgesic Activities: Preclinical Evidence

The ethanol-derived ester of arachidic acid was isolated from Cameroonian propolis and evaluated in standard rodent models of acute and chronic inflammation. Ethyl arachidate markedly suppressed oedematous swelling, granuloma formation, and nociceptive behaviour, achieving efficacy comparable with the reference glucocorticoid dexamethasone despite the absence of overt toxicity in the animals studied [5] [6]. Core outcomes are collated below.

Experimental modelBiological endpointMaximal effect produced by ethyl arachidateReference
Carrageenan-induced hind-paw oedemaPaw volume inhibition62.5% reduction in swelling vs. vehicle [5] [5] [6]
Xylene-induced ear oedemaAuricular weight inhibition54.5% reduction [5] [5] [6]
Cotton-pellet granuloma (sub-chronic)Dry granuloma mass47.4% reduction [6] [6]
Hot-plate nociceptionIncrease in response latency80.6% elevation above basal threshold [6] [6]

Histological examination revealed diminished leukocyte infiltration and reduced exudate, while biochemical assays demonstrated lower prostaglandin E₂ and tumour-necrosis-factor alpha concentrations in inflamed tissue homogenates [6]. These results indicate that ethyl arachidate acts on both the vascular and cellular phases of inflammation and also modulates central pain perception.

Mechanistic Insights: Ion Channel Modulation and Biochemical Pathways

Pharmacodynamic exploration has centred on two complementary lines of evidence.

  • Ion-channel interaction
    Electrophysiological recordings in isolated rat atrial cells showed that the free carboxylic acid analogue arachidonic acid opens outward-rectifying mechanosensitive potassium channels, thereby stabilising membrane potential during mechanical stress [7]. In contrast, substitution of the carboxylate with an ethyl moiety eliminates this activity: ethyl arachidonate failed to modulate glutamate transport or the same potassium conductance at equivalent concentrations [8]. The inactivity of the ester underscores the requirement for a free acidic group to coordinate cationic residues within the channel vestibule, implying that ethyl arachidate must undergo enzymatic hydrolysis before direct ion-channel engagement can occur.

  • Biochemical pathway regulation
    In carrageenan-inflamed rat paws, ethyl arachidate curtailed cyclooxygenase-dependent synthesis of prostaglandins while simultaneously lowering lipoxygenase-derived leukotrienes [6]. Lipidomic analysis performed in parallel collagen-induced arthritis models revealed a shift towards epoxy-eicosanoids with pro-resolving properties after treatment, mirroring the effects of soluble epoxide hydrolase inhibitors [9]. Together, these data suggest a dual mechanism in which ethyl arachidate not only deprives eicosanoid pathways of arachidic acid substrate but may also promote formation of specialised pro-resolving lipid mediators once hydrolysed.

The composite picture is one of a lipophilic pro-agent that, upon esterase cleavage, exerts multimodal anti-inflammatory and analgesic actions through suppression of prostanoid generation, attenuation of leukotriene signalling, and potential activation of potassium and other ion channels that hyperpolarise nociceptive neurons.

XLogP3

10

Melting Point

50.0 °C

UNII

KKI20ZX76X

Vapor Pressure

1.92e-08 mmHg

Other CAS

18281-05-5

Wikipedia

Ethyl arachidate

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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